molecular formula C4H3ClFN3O B3100838 N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine CAS No. 1378583-02-8

N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine

Cat. No. B3100838
CAS RN: 1378583-02-8
M. Wt: 163.54 g/mol
InChI Key: WXYVZFAXXJGBFH-UHFFFAOYSA-N
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Description

“N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine” is a chemical compound. It’s a derivative of 2-Chloro-5-fluoropyrimidine , which is a fluorinated building block .

Scientific Research Applications

Synthesis of 5-Fluoro-2-Amino Pyrimidines

This compound can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines . This is achieved by reacting it with various amines in the presence of K2CO3, via a C-N bond-forming reaction .

Preparation of Benzamide Scaffolds

“N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine” can be used to synthesize 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid . This intermediate is used in the synthesis of benzamide scaffolds, which act as potent antagonists against P2X7 receptors .

Synthesis of JAK2 Kinase Inhibitors

This compound can be used to synthesize 5-fluoro-2-cyano pyrimidine , a key intermediate used for the synthesis of 5-chloro-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine . This compound acts as a potent inhibitor of the JAK2 kinase .

Synthesis of Fluorinated Pyridines

“N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine” can be used in the synthesis of fluorinated pyridines . These compounds have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Preparation of Agricultural Active Ingredients

Fluorine-containing substituents are most commonly incorporated into carbocyclic aromatic rings . A large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .

6. Development of Fluorinated Medicinal and Agrochemical Candidates About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered, and the interest toward the development of fluorinated chemicals has steadily increased .

properties

IUPAC Name

N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClFN3O/c5-4-7-1-2(6)3(8-4)9-10/h1,10H,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYVZFAXXJGBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)NO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine
Reactant of Route 2
N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine
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N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine
Reactant of Route 4
N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine
Reactant of Route 5
N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine
Reactant of Route 6
Reactant of Route 6
N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine

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